Methyl 5-formylindolizine-8-carboxylate
Description
Methyl 5-formylindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at position 5 and a methyl ester at position 6. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. For instance, it has been utilized as a precursor in the synthesis of isoxazoline indolizine amides, which are explored for applications in tropical disease therapeutics . The presence of both electron-withdrawing (formyl) and electron-donating (ester) groups on the indolizine scaffold imparts unique reactivity, enabling diverse functionalization pathways.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-formylindolizine-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-5-4-8(7-13)12-6-2-3-10(9)12/h2-7H,1H3 |
InChI Key |
DBLRTYNMZUDWMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Indolizine and Quinoline Families
To contextualize the properties of Methyl 5-formylindolizine-8-carboxylate, the following compounds are analyzed:
Methyl 6-fluoroisoquinoline-8-carboxylate (MFCD29763002)
- Structure: Features an isoquinoline core with a fluorine substituent at position 6 and a methyl ester at position 7.
- Applications : Widely used in pharmaceutical research as a building block for drug candidates, leveraging its fluorine atom for enhanced metabolic stability and binding affinity .
- Key Differences: The isoquinoline scaffold lacks the fused pyrrole ring present in indolizine, altering electronic properties and reactivity.
Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0)
- Structure: A quinoline derivative with a bromine atom at position 8 and a methyl ester at position 3.
- Molecular Weight : 266.09 g/mol; larger than this compound due to bromine’s atomic mass .
- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the indolizine analogue offers aldehyde-specific reactivity (e.g., condensation or reduction).
Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate
Functional Group-Driven Comparisons
Table 1: Key Functional and Structural Properties
Key Observations :
Electronic Effects : The formyl group in this compound enhances electrophilicity at position 5, facilitating nucleophilic additions (e.g., hydrazine coupling for hydrazone formation). In contrast, halogenated analogues (e.g., bromo or fluoro derivatives) prioritize halogen-mediated reactivity.
Steric Considerations: Spirocyclic derivatives (e.g., ) exhibit reduced reactivity due to steric constraints, whereas planar indolizine/quinoline systems enable easier functionalization.
Application Divergence: Indolizine/quinoline esters are primarily used in drug synthesis, while diterpenoid esters () and simple aromatic esters () serve in material science and analytical chemistry.
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